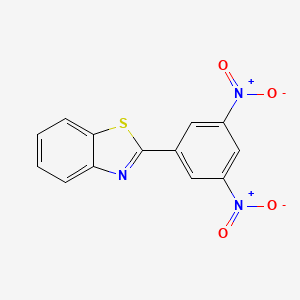

2-(3,5-Dinitrophenyl)benzothiazole

Description

2-(3,5-Dinitrophenyl)benzothiazole is a benzothiazole derivative featuring a 3,5-dinitrophenyl substituent. The benzothiazole core consists of a fused benzene and thiazole ring, while the 3,5-dinitrophenyl group introduces strong electron-withdrawing nitro substituents at the meta positions of the phenyl ring. This structural configuration enhances the compound’s electronic delocalization and polarizability, making it relevant in materials science and pharmaceutical research. Synthesis typically involves coupling reactions between benzothiazole precursors and nitro-substituted aryl halides or sulfonating agents under controlled conditions, as seen in analogous sulfonamide derivatization methods .

The 3,5-dinitro substitution pattern distinguishes this compound from simpler benzothiazole derivatives, contributing to unique photophysical, thermal, and reactivity properties. Its applications may span organic electronics, sensors, and bioactive agents, though specific studies on this compound are less documented in the provided evidence.

Properties

CAS No. |

7466-31-1 |

|---|---|

Molecular Formula |

C13H7N3O4S |

Molecular Weight |

301.28 g/mol |

IUPAC Name |

2-(3,5-dinitrophenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C13H7N3O4S/c17-15(18)9-5-8(6-10(7-9)16(19)20)13-14-11-3-1-2-4-12(11)21-13/h1-7H |

InChI Key |

CIIAWHHPQYIDSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Position Effects in Benzothiazole Derivatives

Heterocycle Variation: Benzothiazole vs. Benzoxazole/Benzimidazole

Replacing the benzothiazole moiety with benzoxazole or benzimidazole alters material properties. In poly(imide-urea)s (PIUs), benzothiazole-containing polymers (PIUS series) exhibited superior thermal stability compared to benzoxazole (PIUO) and benzimidazole (PIUN) analogs. The 10% weight loss temperatures (TGA) ranged up to 441°C for benzothiazole derivatives, versus 390–430°C for others. This is attributed to the sulfur atom’s higher polarizability and stronger intermolecular interactions in benzothiazole systems .

Table 2: Thermal Stability of Benzazole-Containing Polymers

| Polymer Series | Heterocycle | TGA (10% weight loss, °C) | Glass Transition (°C) |

|---|---|---|---|

| PIUS | Benzothiazole | 390–441 | 192–236 |

| PIUO | Benzoxazole | 390–430 | 192–236 |

| PIUN | Benzimidazole | 390–420 | 192–236 |

Data adapted from thermal studies on poly(imide-urea)s .

Additionally, all benzazole-containing polymers showed excellent solubility in polar solvents (e.g., DMF, NMP), with benzothiazole derivatives marginally outperforming others due to reduced crystallinity from bulky substituents .

Substituent Effects: Nitro vs. Amino Groups

Nitro and amino groups exert opposing electronic effects. Nitro groups (electron-withdrawing) decrease electron density on the benzothiazole core, enhancing thermal stability and photoluminescence quenching. In contrast, amino groups (electron-donating) improve solubility and bioactivity. For instance, 2-(4-aminophenyl)benzothiazole derivatives are investigated as anticancer agents, whereas nitro-substituted analogs like this compound may prioritize materials applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.